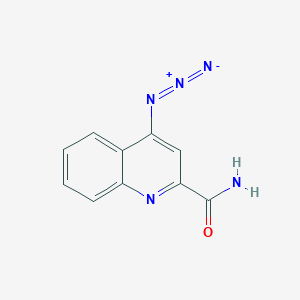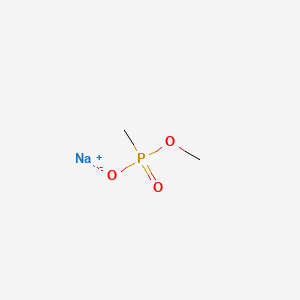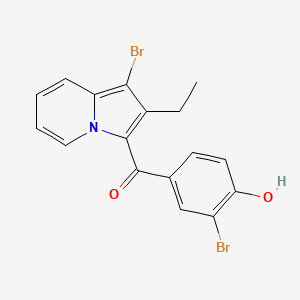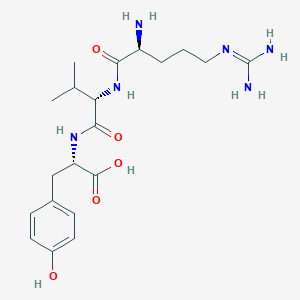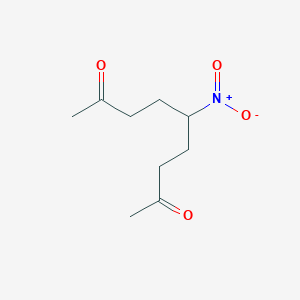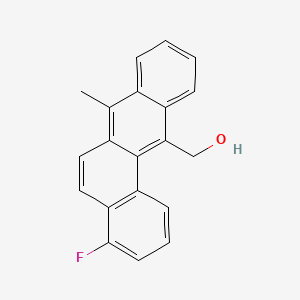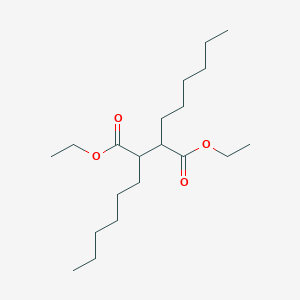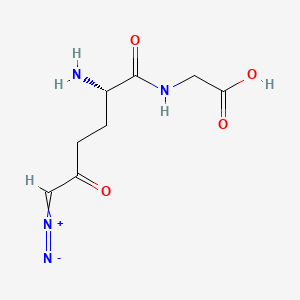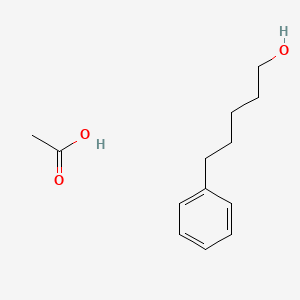
Pyrazine, 2-azido-3,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, 2-azido-3,5-diphenyl- is a heterocyclic aromatic organic compound It is characterized by a pyrazine ring substituted with azido and diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, 2-azido-3,5-diphenyl- typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for Pyrazine, 2-azido-3,5-diphenyl- are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazine, 2-azido-3,5-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce the azido group to an amine.
Substitution: This reaction can replace one of the substituents on the pyrazine ring with another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, Pyrazine, 2-azido-3,5-diphenyl- is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine
In biology and medicine, this compound has been investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry
In industry, Pyrazine, 2-azido-3,5-diphenyl- can be used in the development of new materials, such as polymers and dyes. Its unique electronic properties make it a valuable component in the design of advanced materials .
Mécanisme D'action
The mechanism of action of Pyrazine, 2-azido-3,5-diphenyl- involves its interaction with specific molecular targets. For example, its azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This reactivity is exploited in various applications, including drug development and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pyrazine, 2-azido-3,5-diphenyl- include other azido-substituted pyrazines and diphenyl-substituted heterocycles. Examples include:
- 2-azido-3,5-diphenylpyridine
- 2-azido-3,5-diphenylpyrimidine
- 2-azido-3,5-diphenylpyrrole
Uniqueness
What sets Pyrazine, 2-azido-3,5-diphenyl- apart from these similar compounds is its specific combination of the pyrazine ring with azido and diphenyl substituents. This unique structure imparts distinct electronic and steric properties, making it particularly useful in certain synthetic and industrial applications .
Propriétés
Numéro CAS |
76849-28-0 |
|---|---|
Formule moléculaire |
C16H11N5 |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
2-azido-3,5-diphenylpyrazine |
InChI |
InChI=1S/C16H11N5/c17-21-20-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H |
Clé InChI |
COXGZHWAXWVUGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


